molecular formula C14H20N2O B2380628 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one CAS No. 1788065-53-1

4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one

Cat. No.: B2380628
CAS No.: 1788065-53-1
M. Wt: 232.327
InChI Key: NVOHBYITWMZMII-RWANSRKNSA-N
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Description

4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is a chemical compound with the molecular formula C14H20N2O It is known for its unique structure, which includes an amino group, a dimethyl group, and a phenylethyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,3-dimethyl-2-butanone with an appropriate amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives.

Scientific Research Applications

4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: This compound has a similar structure but with a pyrazolinone ring instead of a pyrrolidinone ring.

    4-Amino-3,3-dimethyl-1-phenylpyrrolidin-2-one: Similar to the target compound but lacks the phenylethyl group.

Uniqueness

4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3/t10-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOHBYITWMZMII-RWANSRKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 8.75 g of 3,3-dimethyl-4-hydroxyimino-1-[1-(R)-phenylethyl]-pyrrolidin-2-one in 300 ml of methanol there was added 20 ml of Raney-nickel, and reduction was carried out under a hydrogen atmosphere at room temperature for 16 hr (H2 pressure: 1 atm). The catalyst was removed by filtration and the solvent of the filtrate was removed under reduced pressure. The residue was purified through column chromatography using a column filled with 300 g of silica gel. From a fraction eluted with a mixture of methanol and chloroform(1:30, v/v), 3.75 g of the less polar isomer of the titled compound was obtained along with 10.2 g of a mixture of the less polar and more polar titled compound.
Name
3,3-dimethyl-4-hydroxyimino-1-[1-(R)-phenylethyl]-pyrrolidin-2-one
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
catalyst
Reaction Step One

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